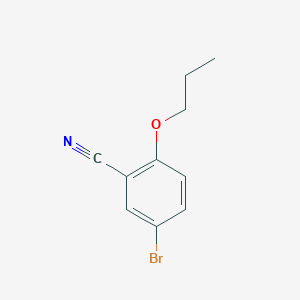

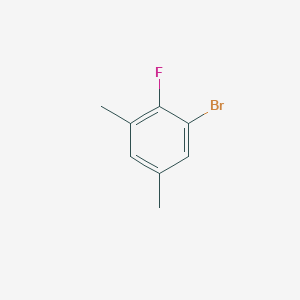

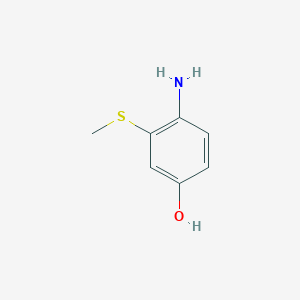

![molecular formula C20H21FN2O2 B1286584 Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 209348-85-6](/img/structure/B1286584.png)

Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Facile Synthesis of Spiro[benzo[e]indole-2,2′-piperidine] Derivatives

The study presented in paper focuses on the synthesis of novel fluorescent scaffolds that incorporate a benzo[e]indoline moiety. The process involves the reaction of azaheterocyclic enamines with acrylamide, leading to the formation of spiro[benzo[e]indole-2,2′-piperidin]-6′-ones. Further ring-opening reactions of these spiro compounds yield benzo[e]indoline derivatives with various side chains. The optical properties of these derivatives were explored using UV–vis and fluorescence spectroscopy, indicating potential applications in fluorescence-based technologies.

Synthesis and Characterization of Novel Piperidine-Benzisoxazole Derivatives

In paper , the authors describe the synthesis of a series of novel compounds with potential anti-inflammatory and antimicrobial properties. The synthetic route begins with the condensation of substituted indoles with acrolein, followed by further condensation with 6-fluoro-3-(piperidine-4-yl) benzisoxazole. The resulting compounds, substituted 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles, were characterized spectroscopically and demonstrated promising biological activity.

Sigma Ligands with Subnanomolar Affinity and Selectivity

The research in paper explores the synthesis and evaluation of spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines as sigma ligands. The study aims to identify structural factors that influence affinity and selectivity for sigma 1 and sigma 2 binding sites. The findings suggest that the size and lipophilicity of the N-substituent are critical for affinity and selectivity, with certain substituents leading to high affinity for sigma 2 binding sites and selectivity over sigma 1 binding sites. The position of substituents on the isobenzofuran ring also significantly affects affinity, with some configurations resulting in high affinity and selectivity for sigma 2 binding sites.

Novel Tetracyclic Spiropiperidines

Paper reports the synthesis of 2-aryl-2,3-dihydrospiro[benzofuran-3,4′-piperidines] as potential psychotropic agents. The synthetic approach involves an intramolecular fluorine displacement reaction, starting from a key intermediate, 4-cyano-4-(2-fluorophenyl)-1-methylpiperidine. The reaction with phenylmagnesium bromide yields 2-arylspiro[3H-indole-3,4′-piperidine] derivatives. The structures of these compounds were elucidated using chemical and spectral evidence, suggesting their potential application in psychotropic drug development.

科学的研究の応用

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) discusses nucleophilic aromatic substitution reactions involving piperidine, which are crucial for synthesizing various pharmacologically relevant compounds, including those similar to Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate. This mechanism's understanding is fundamental for developing new synthetic routes for compounds with potential medicinal properties (Pietra & Vitali, 1972).

Indole Synthesis

The synthesis of indole and its derivatives is a significant area of research due to their presence in many natural and synthetic compounds with biological activity. Taber and Tirunahari (2011) review the classification of all indole syntheses, which could be related to the synthesis or functionalization of compounds like Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, considering its structural similarity to indole derivatives (Taber & Tirunahari, 2011).

Spiropiperidine Synthesis

Griggs, Tape, and Clarke (2018) focus on the synthesis of spiropiperidines, a structural motif present in various bioactive molecules, highlighting methodologies for constructing spiro-ring systems on piperidine rings. This review is directly relevant to synthesizing and understanding the structural complexity of Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (Griggs, Tape, & Clarke, 2018).

Quinazolines and Pyrimidines in Optoelectronics

Lipunova et al. (2018) explore the application of quinazoline and pyrimidine derivatives in optoelectronic materials, indicating a potential research avenue for Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate in material science, given its structural analogy and potential for electronic property modulation (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

AKR1C3 Inhibitors

Penning (2017) discusses AKR1C3 inhibitors, highlighting the importance of synthesizing compounds that can serve as inhibitors for specific enzymes involved in cancer and other diseases. This review suggests a potential biological application area for compounds similar to Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate in drug development (Penning, 2017).

Safety and Hazards

Safety data for “Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

benzyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSMLORPPZVYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC3=C2C=C(C=C3)F)C(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598418 |

Source

|

| Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

CAS RN |

209348-85-6 |

Source

|

| Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)